

# Physical and chemical properties of N-Aminopyridinium iodide

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## Compound of Interest

Compound Name: 1-Aminopyridinium iodide

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## N-Aminopyridinium Iodide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

## Introduction

N-Aminopyridinium iodide is a versatile pyridinium salt that has garnered significant attention in organic synthesis and medicinal chemistry. Its unique electronic properties and reactivity make it a valuable precursor for a variety of chemical transformations. This technical guide provides an in-depth overview of the physical and chemical properties of N-Aminopyridinium iodide, detailed experimental protocols for its synthesis and key reactions, and a discussion of its potential applications in drug development.

## Physical and Chemical Properties

N-Aminopyridinium iodide is a white to light-orange crystalline solid.<sup>[1]</sup> It is soluble in water.<sup>[1]</sup> The fundamental physical and chemical properties are summarized in the table below.

## Table 1: Physical and Chemical Properties of N-Aminopyridinium Iodide

Property	Value	References
Molecular Formula	C <sub>5</sub> H <sub>7</sub> IN <sub>2</sub>	<a href="#">[1]</a>
Molar Mass	222.03 g/mol	<a href="#">[1]</a>
Melting Point	159-161 °C (decomposes)	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	White to light-orange powder/crystal	<a href="#">[1]</a>
Solubility	Soluble in water	<a href="#">[1]</a>
Crystal Structure	Monoclinic	<a href="#">[3]</a>
Space Group	P2 <sub>1</sub> /c	<a href="#">[3]</a>

## Spectral Data

The following tables summarize the key spectral data for N-Aminopyridinium iodide. This data is essential for the identification and characterization of the compound.

**Table 2: <sup>1</sup>H NMR Spectral Data of N-Aminopyridinium Iodide**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available in search results			

**Table 3: <sup>13</sup>C NMR Spectral Data of N-Aminopyridinium Iodide**

Chemical Shift (δ) ppm	Assignment
Data not available in search results	

**Table 4: IR Spectral Data of N-Aminopyridinium Iodide**

Wavenumber (cm <sup>-1</sup> )	Assignment
3130-3030	Aromatic C-H stretch
1660-1610	C=C and C=N stretching
1550-1485	N-H bending
1220-1020	C-N stretching
~500	C-I stretching

Note: The IR data is inferred from typical ranges for the functional groups present and from general statements in the search results.[\[1\]](#)[\[4\]](#)

## Table 5: UV-Vis Spectral Data of N-Aminopyridinium Iodide

λ <sub>max</sub> (nm)	Molar Absorptivity (ε)	Solvent
288	$2.65 \times 10^4 \text{ L cm}^{-1} \text{ mol}^{-1}$	Water
351	$1.72 \times 10^4 \text{ L cm}^{-1} \text{ mol}^{-1}$	Water

Note: The UV-Vis data is for the triiodide ion, which may be present in solutions of N-Aminopyridinium iodide.[\[5\]](#) Specific UV-Vis data for the N-aminopyridinium cation was not found.

## Experimental Protocols

This section provides detailed experimental procedures for the synthesis and key reactions of N-Aminopyridinium iodide.

## Synthesis of N-Aminopyridinium Iodide

The most common method for the synthesis of N-Aminopyridinium iodide is the electrophilic amination of pyridine using hydroxylamine-O-sulfonic acid (HOSA).[6][7]

Experimental Protocol:

- Preparation of HOSA solution: In a flask, dissolve 11.3 g (0.10 mole) of hydroxylamine-O-sulfonic acid in 64 mL of cold water.[1]
- Reaction with Pyridine: To the freshly prepared HOSA solution, add 24 mL (0.30 mole) of pyridine.[1]
- Heating: Heat the mixture on a steam bath at approximately 90°C for 20 minutes.[1]
- Basification: Cool the reaction mixture to room temperature with stirring and add 13.8 g (0.10 mole) of potassium carbonate.[1]
- Solvent Removal: Remove water and excess pyridine by rotary evaporation at 30-40°C.[1]
- Extraction: Treat the residue with 120 mL of ethanol and filter to remove the insoluble potassium sulfate.[1]
- Precipitation: To the filtrate, add 14 mL (0.10 mole) of 57% hydriodic acid. Store the resulting solution at -20°C for 1 hour to allow for precipitation.[1]
- Isolation and Purification: Collect the solid precipitate by filtration. Recrystallize the crude product from approximately 100 mL of absolute ethanol to yield 14-16 g (63-72%) of N-Aminopyridinium iodide as almost-white crystals.[1]

## Generation of N-Centered Radicals via Photoredox Catalysis

N-Aminopyridinium salts can serve as precursors to N-centered radicals under photoredox conditions.[8][9]

Experimental Protocol:

- Reaction Setup: In a reaction vessel, combine the N-aminopyridinium salt (1.0 equiv), the arene or heteroarene substrate (10 equiv), and a ruthenium-based photocatalyst (e.g., Ru(bpy)<sub>3</sub>Cl<sub>2</sub>, 1-5 mol%).[\[8\]](#)
- Solvent: Add a suitable solvent, such as acetonitrile (MeCN).[\[8\]](#)
- Irradiation: Irradiate the reaction mixture with blue light (e.g., blue LEDs) at a controlled temperature (e.g., 40°C) for a specified time (e.g., 5 hours).[\[8\]](#)
- Workup and Purification: After the reaction is complete, concentrate the mixture and purify the product by column chromatography.

## [3+2] Cycloaddition Reactions

N-Aminopyridinium ylides, generated *in situ* from N-Aminopyridinium iodide, can undergo [3+2] cycloaddition reactions with various dipolarophiles.[\[6\]](#)[\[10\]](#)

Experimental Protocol:

- Ylide Formation: In a reaction flask, suspend N-Aminopyridinium iodide (1.0 equiv) in a suitable solvent (e.g., methanol). Add a base, such as potassium carbonate (2.4 equiv), to generate the N-aminopyridinium ylide *in situ*.[\[6\]](#)
- Addition of Dipolarophile: Add the dipolarophile (e.g., an activated alkyne or alkene, 1.2 equiv) to the reaction mixture.
- Reaction Conditions: Stir the reaction at room temperature for a specified period (e.g., 64 hours).[\[6\]](#)
- Workup and Purification: After the reaction, remove the solvent under reduced pressure. Purify the crude product by column chromatography on alumina or silica gel.[\[6\]](#)

## Palladium-Catalyzed C-H Arylation using N-Iminopyridinium Ylide as a Directing Group

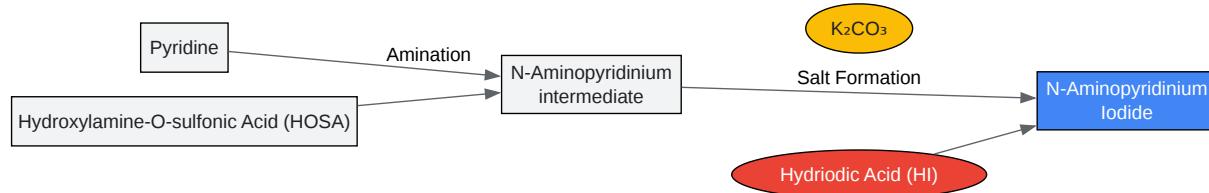
The N-imino group of N-aminopyridinium ylides can act as a directing group for palladium-catalyzed C-H arylation of the pyridine ring.[\[11\]](#)

## Experimental Protocol:

- Reaction Setup: In a flame-dried reaction vessel under an inert atmosphere, combine the N-iminopyridinium ylide (1.5 equiv), the aryl bromide (1.0 equiv), palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ , 5 mol %), and a suitable phosphine ligand (e.g., tri-tert-butylphosphine, 15 mol %).[11]
- Base and Additives: Add a base, such as potassium carbonate (3 equiv), and 3 Å molecular sieves.[11]
- Solvent and Temperature: Add toluene as the solvent and heat the reaction mixture to 125°C.[11]
- Workup and Purification: After completion, cool the reaction, filter through a pad of celite, and concentrate the filtrate. Purify the residue by flash chromatography to obtain the 2-arylated N-iminopyridinium ylide.[11]

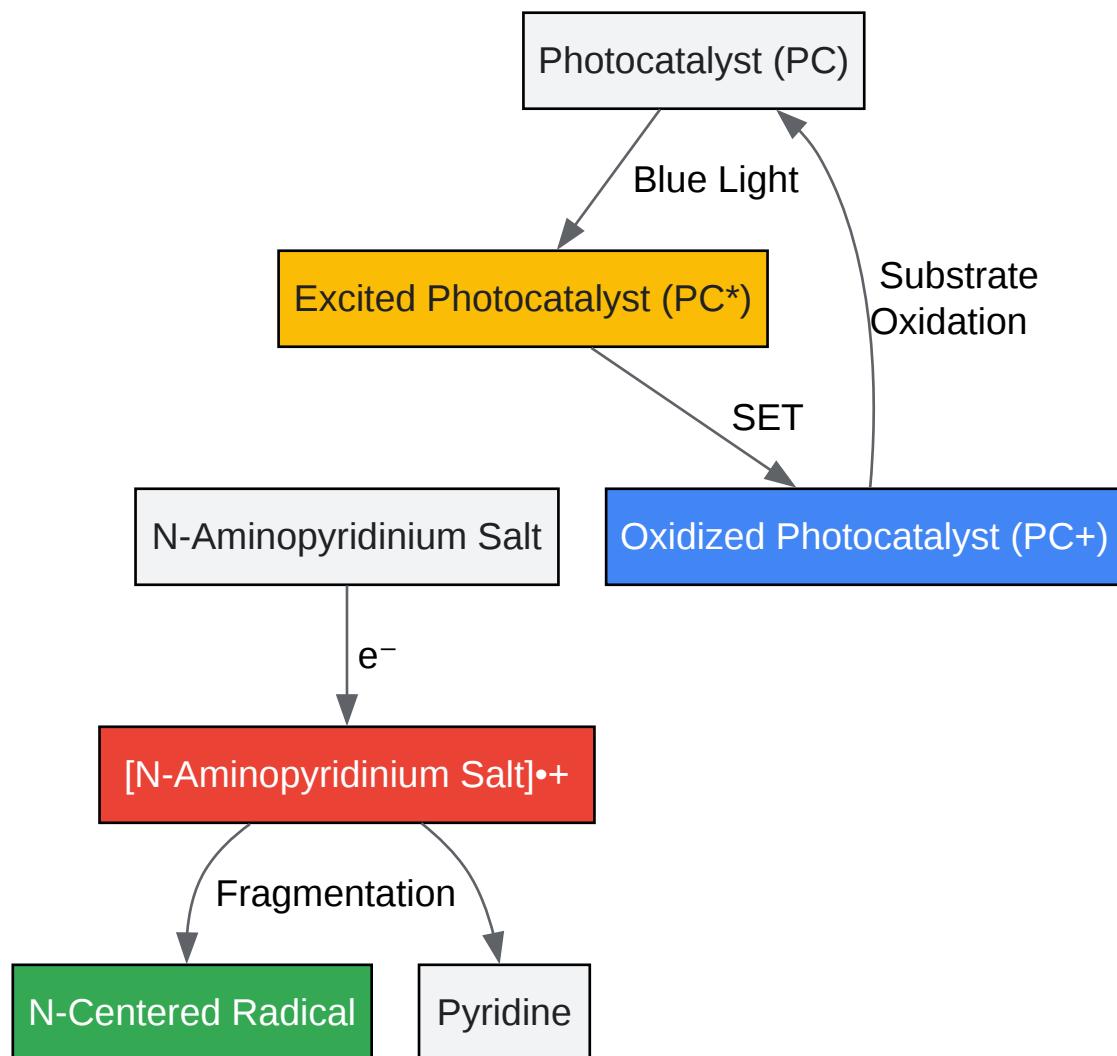
## Mandatory Visualizations

### Synthesis Workflow of N-Aminopyridinium Iodide

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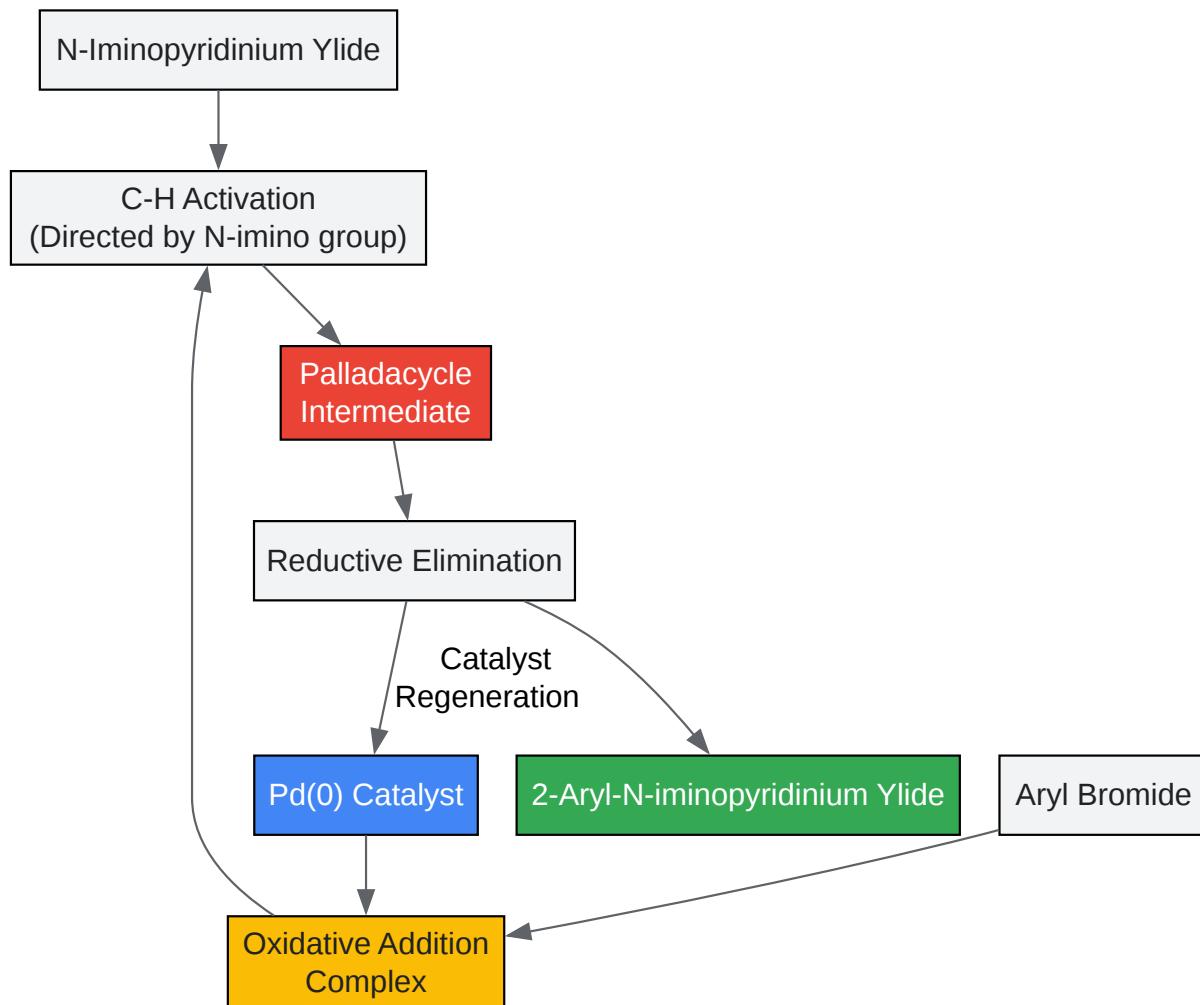
Caption: Synthesis workflow for N-Aminopyridinium iodide.

## Photoredox Catalytic Cycle for N-Centered Radical Generation

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Caption: Generation of N-centered radicals from N-Aminopyridinium salts.

## Logical Relationship in Directed C-H Arylation

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Caption: Palladium-catalyzed C-H arylation logical workflow.

## Applications in Drug Development

While specific signaling pathways directly modulated by N-Aminopyridinium iodide are not extensively documented in the available literature, its importance in drug development stems from its utility as a versatile synthetic building block. The pyridine and piperidine motifs are prevalent in a vast number of pharmaceuticals.[\[11\]](#)[\[12\]](#)

The chemical transformations detailed in this guide, such as C-H functionalization and the formation of novel heterocyclic systems through cycloaddition, provide medicinal chemists with powerful tools to:

- **Synthesize Novel Scaffolds:** The ability to functionalize the pyridine ring and construct complex heterocyclic structures opens avenues for the discovery of new pharmacophores.
- **Late-Stage Functionalization:** The directed C-H activation strategies can be employed for the late-stage modification of complex drug candidates, allowing for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.
- **Access to Bioactive Motifs:** The synthesis of substituted pyridines and the generation of nitrogen-containing heterocycles are crucial for accessing a wide range of biologically active molecules, including potential enzyme inhibitors and receptor ligands.

The development of synthetic methodologies involving N-Aminopyridinium iodide and its derivatives contributes significantly to the efficiency and diversity of modern drug discovery pipelines.

## Conclusion

N-Aminopyridinium iodide is a valuable and versatile reagent in organic chemistry with significant potential in the field of drug development. Its well-defined physical and chemical properties, coupled with its diverse reactivity, make it an important tool for the synthesis of complex nitrogen-containing molecules. The experimental protocols and reaction workflows provided in this guide offer a comprehensive resource for researchers and scientists working in this area. Further exploration of the biological activities of compounds derived from N-Aminopyridinium iodide is a promising area for future research.

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